molecular formula C10H17N3O2S2 B1622269 Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate CAS No. 307352-75-6

Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate

Cat. No.: B1622269
CAS No.: 307352-75-6
M. Wt: 275.4 g/mol
InChI Key: AIRBNVWMSLSMDV-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in marine environments.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group and the thiadiazole ring system makes it a versatile compound for various applications, distinguishing it from other thiadiazole derivatives.

Properties

IUPAC Name

tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S2/c1-9(2,3)15-6(14)10(4,5)17-8-13-12-7(11)16-8/h1-5H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRBNVWMSLSMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)SC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369503
Record name tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307352-75-6
Record name tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate
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Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate
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Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate
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Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate
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